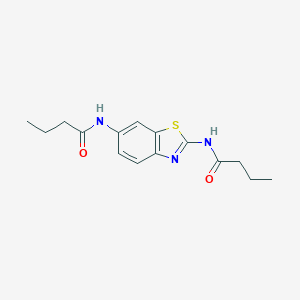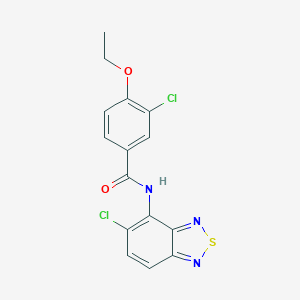![molecular formula C14H10BrF2NO2 B251108 4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B251108.png)
4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide, also known as BDF-063 or ML277, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDF-063 belongs to the class of compounds known as activators of KCNQ2/3 potassium channels, which are involved in the regulation of neuronal excitability. The activation of these channels has been linked to the treatment of various neurological disorders, such as epilepsy and neuropathic pain.
作用機序
4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide acts as an activator of KCNQ2/3 potassium channels, which are involved in the regulation of neuronal excitability. By activating these channels, 4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide can effectively reduce the excitability of neurons, thus reducing the likelihood of seizures and other neurological disorders.
Biochemical and Physiological Effects:
4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide has been shown to have several biochemical and physiological effects in animal models. Studies have shown that 4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide can effectively reduce seizure activity, increase the threshold for seizure induction, and reduce the duration of seizures. Additionally, 4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide has been shown to have analgesic effects, reducing pain in animal models of neuropathic pain.
実験室実験の利点と制限
One of the primary advantages of 4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide is its specificity for KCNQ2/3 potassium channels. This specificity allows for targeted activation of these channels, reducing the likelihood of off-target effects. However, one of the limitations of 4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide is its relatively short half-life, which can limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on 4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide. One area of research is the development of more potent and selective activators of KCNQ2/3 potassium channels. Additionally, there is a need for further research on the potential therapeutic applications of 4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide in other neurological disorders, such as neuropathic pain and migraine. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide, including its metabolism and excretion in vivo.
合成法
The synthesis of 4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide involves several steps, starting with the reaction of 4-bromo-2-fluoroaniline with 2,3-difluorobenzaldehyde to form 4-bromo-N-(2,3-difluorobenzylidene)aniline. This intermediate is then reacted with benzoyl chloride to yield the final product, 4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide.
科学的研究の応用
4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders. One of the primary areas of research has been in the treatment of epilepsy. Studies have shown that 4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide can effectively reduce seizure activity in animal models of epilepsy by activating KCNQ2/3 potassium channels.
特性
分子式 |
C14H10BrF2NO2 |
|---|---|
分子量 |
342.13 g/mol |
IUPAC名 |
4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide |
InChI |
InChI=1S/C14H10BrF2NO2/c15-10-7-5-9(6-8-10)13(19)18-11-3-1-2-4-12(11)20-14(16)17/h1-8,14H,(H,18,19) |
InChIキー |
KDCZYTXJMVFRHH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Br)OC(F)F |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Br)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-3,5-dimethoxybenzamide](/img/structure/B251025.png)

![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-chlorobenzamide](/img/structure/B251027.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide](/img/structure/B251029.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-fluorobenzamide](/img/structure/B251030.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-fluorobenzamide](/img/structure/B251031.png)





![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-chlorobenzamide](/img/structure/B251043.png)

![4-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B251048.png)